![molecular formula C12H12FNO2 B2912263 N-[1-(3-Fluorophenyl)cyclopropyl]oxirane-2-carboxamide CAS No. 2411299-12-0](/img/structure/B2912263.png)
N-[1-(3-Fluorophenyl)cyclopropyl]oxirane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(3-Fluorophenyl)cyclopropyl]oxirane-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. It is a cyclopropyl-containing oxirane derivative that has shown potential in various biological applications.
Wirkmechanismus
The mechanism of action of N-[1-(3-Fluorophenyl)cyclopropyl]oxirane-2-carboxamide is not fully understood. However, it is believed to work by inhibiting various enzymes and proteins that are involved in cell proliferation, bacterial growth, and protein aggregation. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. It has also been shown to inhibit the activity of penicillin-binding proteins, which are involved in bacterial cell wall synthesis. Additionally, it has been shown to inhibit the aggregation of beta-amyloid and alpha-synuclein proteins, which are involved in the pathogenesis of Alzheimer's disease and Parkinson's disease, respectively.
Biochemical and Physiological Effects:
N-[1-(3-Fluorophenyl)cyclopropyl]oxirane-2-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. It has also been shown to inhibit bacterial growth and biofilm formation. Additionally, it has been shown to inhibit the aggregation of beta-amyloid and alpha-synuclein proteins, which are involved in the pathogenesis of Alzheimer's disease and Parkinson's disease, respectively.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(3-Fluorophenyl)cyclopropyl]oxirane-2-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has shown potential in various scientific research applications. However, it also has some limitations. It is relatively unstable and can decompose over time, which can affect the accuracy and reproducibility of experimental results. Additionally, it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-[1-(3-Fluorophenyl)cyclopropyl]oxirane-2-carboxamide. One potential direction is the development of more stable analogs of the compound that can be used in a wider range of experiments. Another potential direction is the study of the compound's effects on other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Additionally, the compound's potential as a treatment for bacterial infections and cancer should be further explored.
Synthesemethoden
The synthesis of N-[1-(3-Fluorophenyl)cyclopropyl]oxirane-2-carboxamide is a multistep process that involves the use of various reagents and catalysts. The synthesis begins with the reaction of 3-fluorophenylcyclopropane with ethyl chloroformate in the presence of triethylamine to form the corresponding ethyl ester. The ethyl ester is then treated with oxalyl chloride and dimethylformamide to form the corresponding acid chloride. The acid chloride is then reacted with 2-amino-2-methyl-1-propanol in the presence of triethylamine to form the final product, N-[1-(3-Fluorophenyl)cyclopropyl]oxirane-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-[1-(3-Fluorophenyl)cyclopropyl]oxirane-2-carboxamide has shown potential in various scientific research applications. It has been studied for its antitumor activity in cancer cells, where it was found to induce apoptosis and inhibit cell proliferation. It has also been studied for its antibacterial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Additionally, it has been studied as a potential treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease, due to its ability to inhibit the aggregation of beta-amyloid and alpha-synuclein proteins.
Eigenschaften
IUPAC Name |
N-[1-(3-fluorophenyl)cyclopropyl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO2/c13-9-3-1-2-8(6-9)12(4-5-12)14-11(15)10-7-16-10/h1-3,6,10H,4-5,7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRMOILQIGBRHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CC=C2)F)NC(=O)C3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-Fluorophenyl)cyclopropyl]oxirane-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


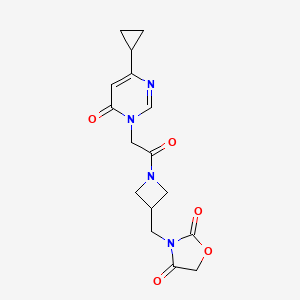
![2-Chloro-N-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]propanamide](/img/structure/B2912182.png)

![N-(cyclohexylmethyl)-5-{[4-(isobutyrylamino)phenoxy]methyl}isoxazole-3-carboxamide](/img/structure/B2912188.png)

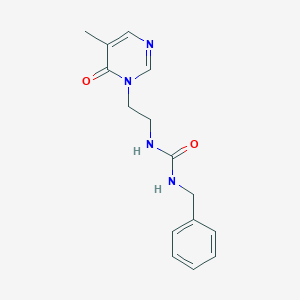
![2-Decyl-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B2912195.png)
![Ethyl 2-(benzo[d]thiazole-2-carboxamido)thiophene-3-carboxylate](/img/structure/B2912196.png)
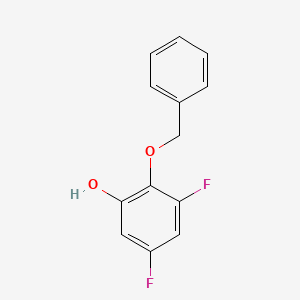
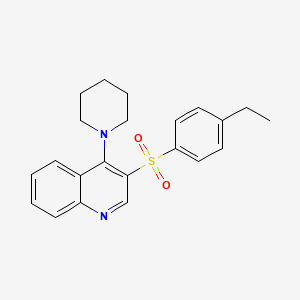
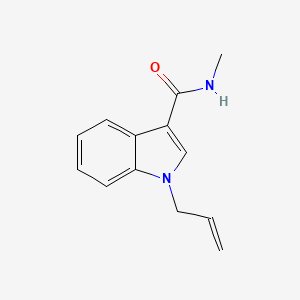

![(3-Methylbicyclo[1.1.1]pentan-1-YL)methanamine hcl](/img/structure/B2912203.png)